

# Benchmarking BBO-10203 against nextgeneration PI3Kα inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BBO-10203 |           |
| Cat. No.:            | B15137805 | Get Quote |

# Benchmarking BBO-10203: A New Paradigm in PI3Kα Inhibition

For Immediate Release

In the landscape of precision oncology, the phosphatidylinositol 3-kinase alpha (PI3K $\alpha$ ) pathway remains a critical target. Overactivation of this pathway, often driven by mutations in the PIK3CA gene, is a key factor in the progression of various cancers. While several PI3K $\alpha$  inhibitors have been developed, their clinical utility has been hampered by on-target toxicities, most notably hyperglycemia, and the emergence of resistance. This guide provides a comparative analysis of **BBO-10203**, a first-in-class PI3K $\alpha$ :RAS breaker, against a cohort of next-generation PI3K $\alpha$  inhibitors, offering researchers and drug development professionals a data-driven overview of the current state of PI3K $\alpha$ -targeted therapies.

**BBO-10203** represents a paradigm shift in PI3K $\alpha$  inhibition. Instead of targeting the kinase's active site, it covalently binds to cysteine 242 in the RAS-binding domain (RBD) of PI3K $\alpha$ , thereby disrupting its interaction with RAS proteins (K-RAS, H-RAS, and N-RAS).[1][2][3][4] This novel mechanism of action allows **BBO-10203** to inhibit RAS-driven pAKT signaling without directly affecting the catalytic activity of PI3K $\alpha$ , a key differentiator that preclinical data suggests mitigates the risk of hyperglycemia.[2][3][4][5]

This guide will compare **BBO-10203** with next-generation PI3K $\alpha$  inhibitors such as inavolisib, serabelisib, and STX-478, which have been designed to improve upon first-generation



Check Availability & Pricing

inhibitors by offering greater selectivity for mutant forms of PI3K $\alpha$  or employing allosteric inhibition mechanisms to enhance the therapeutic window.

## **Data Presentation**

The following tables summarize the key preclinical data for **BBO-10203** and its comparators.

Table 1: In Vitro Potency and Selectivity



| Compound    | Target/Mechan<br>ism                               | Biochemical<br>IC50 (PI3Kα)                             | Cellular pAKT<br>Inhibition<br>(IC50/EC50)                                         | Selectivity<br>Profile                                                                             |
|-------------|----------------------------------------------------|---------------------------------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| BBO-10203   | PI3Kα:RAS<br>Interaction<br>Breaker                | Not Applicable<br>(Does not inhibit<br>kinase activity) | ~5 nM (in HER2-<br>amplified and<br>wild-type or<br>mutant PI3Kα<br>cell lines)[6] | Selective for<br>RAS-dependent<br>PI3Kα activation                                                 |
| Inavolisib  | PI3Kα inhibitor<br>and mutant<br>degrader          | 0.038 nM[1][7][8]<br>[9]                                | 30 nM (MCF7),<br>60 nM<br>(HCC1954)[1]                                             | >300-fold<br>selective for<br>PI3Kα over β, δ,<br>and y isoforms[1]<br>[10]                        |
| Serabelisib | PI3Kα inhibitor                                    | 15 nM[11][12]<br>[13]                                   | ~2 µM (in<br>PIK3CA mutant<br>breast cancer<br>cells)[12][14]                      | >100-fold<br>selective for<br>PI3Kα over β, γ,<br>δ isoforms and<br>mTOR[11][14]<br>[15]           |
| STX-478     | Allosteric,<br>mutant-selective<br>PI3Kα inhibitor | 9.4 nM (H1047R<br>mutant)[16][17]<br>[18]               | 15-319 nM (in<br>kinase-domain<br>mutant PI3Kα<br>cell lines)[16]                  | 14-fold selective<br>for H1047R<br>mutant over wild-<br>type PI3Kα[16]<br>[17][18]                 |
| LOXO-783    | Allosteric,<br>mutant-selective<br>PI3Kα inhibitor | <5 nM (H1047R<br>mutant)                                | EC50 <5 nM (in<br>H1047R mutated<br>PI3Kα cell lines)<br>[19]                      | Highly selective<br>for H1047R<br>mutant over wild-<br>type PI3Kα and<br>other<br>isoforms[19][20] |

Table 2: In Vivo Efficacy in Xenograft Models



| Compound    | Cancer Model                                      | Dosing                    | Tumor Growth<br>Inhibition (TGI)                     | Key Findings                                                                               |
|-------------|---------------------------------------------------|---------------------------|------------------------------------------------------|--------------------------------------------------------------------------------------------|
| BBO-10203   | KYSE-410<br>(Esophageal,<br>HER2amp/KRAS<br>G12C) | 30 mg/kg, daily,<br>oral  | Significant tumor regression[5][6]                   | Well-tolerated,<br>no<br>hyperglycemia.<br>[5]                                             |
| BBO-10203   | BT-474 (Breast,<br>HER2amp/PIK3<br>CA K111N)      | 100 mg/kg, daily,<br>oral | 88% TGI[3]                                           | Dose-dependent inhibition of pAKT.[3]                                                      |
| Inavolisib  | KPL-4 (Breast,<br>PIK3CA mutant)                  | Not specified             | Efficacious[21]<br>[22]                              | Dose-dependent<br>tumor<br>regressions in<br>multiple PIK3CA-<br>mutant models.<br>[9][23] |
| Serabelisib | PIK3CA mutant<br>models                           | 30-60 mg/kg               | Significant<br>efficacy                              | Activity in models with wild-type or mutated p110 $\alpha$ .                               |
| STX-478     | GP2d (H1047L<br>Pl3Kα)                            | 100 mg/kg, daily          | Similar or<br>superior to<br>alpelisib (50<br>mg/kg) | Tumor regressions observed; no metabolic dysfunction.[16]                                  |
| LOXO-783    | T47D (Breast,<br>HR+/HER2-/PIK<br>3CA H1047R)     | Not specified             | Additive effect<br>with endocrine<br>therapies       | Brain-penetrant<br>with dose-<br>dependent TGI in<br>brain metastasis<br>models.[20]       |

# **Experimental Protocols**



A summary of the key experimental methodologies used to generate the data in this guide is provided below.

## **Biochemical Kinase Assays**

Biochemical assays are utilized to determine the direct inhibitory effect of a compound on the enzymatic activity of the PI3Kα protein. A common method is a homogenous time-resolved fluorescence (HTRF) assay or an ADP-Glo kinase assay.

- Principle: These assays measure the production of ADP, a product of the kinase reaction where ATP is hydrolyzed to phosphorylate a substrate (e.g., PIP2).
- General Protocol:
  - Recombinant PI3Kα enzyme is incubated with the test compound at various concentrations.
  - The kinase reaction is initiated by the addition of a substrate (e.g., diC8-PIP2) and ATP.
  - After a defined incubation period, a detection reagent is added that converts the generated
    ADP into a detectable signal (e.g., light or fluorescence).
  - The signal is measured using a plate reader, and the IC50 value is calculated by plotting the signal against the compound concentration.

## Cellular Assays for PI3K Pathway Inhibition

Cell-based assays are crucial for assessing a compound's activity in a more physiologically relevant context. The most common readout for PI3K pathway inhibition is the phosphorylation level of AKT (pAKT), a key downstream effector.

- Principle: The inhibition of PI3Kα prevents the phosphorylation of AKT. This can be quantified using various techniques, including Western blotting, ELISA, or high-content imaging.
- General Protocol (for Western Blotting):
  - Cancer cell lines with known PIK3CA mutation status are seeded in culture plates.



- Cells are treated with a range of concentrations of the test compound for a specified duration.
- Cell lysates are prepared, and protein concentration is determined.
- Proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is incubated with primary antibodies specific for pAKT (e.g., at Ser473 or Thr308) and total AKT (as a loading control).
- Following incubation with a secondary antibody, the protein bands are visualized and quantified.
- The ratio of pAKT to total AKT is calculated to determine the extent of pathway inhibition.

## In Vivo Xenograft Studies

Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

- Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
- General Protocol:
  - Human cancer cells are injected subcutaneously into immunocompromised mice.
  - When tumors reach a specified size, mice are randomized into vehicle control and treatment groups.
  - The test compound is administered (e.g., orally) at a defined dose and schedule.
  - Tumor volume and body weight are measured regularly.
  - At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.



# **Mandatory Visualizations**



Click to download full resolution via product page

PI3K/AKT Signaling Pathway and Inhibitor Actions





#### Click to download full resolution via product page

#### Benchmarking Experimental Workflow



Click to download full resolution via product page

Key Differentiators of BBO-10203



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. bbotx.com [bbotx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BridgeBio Oncology Therapeutics (BBOT) Announces First Patient Dosed with First-in-Class BBO-10203, a RAS:PI3Kα Breaker, in the Phase 1 BREAKER-101 Trial for Advanced Solid Tumors [businesswire.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BBO-10203 inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 7. Inavolisib | Apoptosis | PI3K | TargetMol [targetmol.com]
- 8. Inavolisib, 2060571-02-8 | BroadPharm [broadpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. Inavolisib: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]
- 11. Serabelisib (MLN1117, INK1117, TAK-117) Chemietek [chemietek.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. MLN-1117 | PI3Kα (phosphoinositide 3-kinase) inhibitor | CAS 1268454-23-4 | Buy MLN-1117 from Supplier InvivoChem [invivochem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]



- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib)
  Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking BBO-10203 against next-generation PI3Kα inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137805#benchmarking-bbo-10203-against-next-generation-pi3k-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com